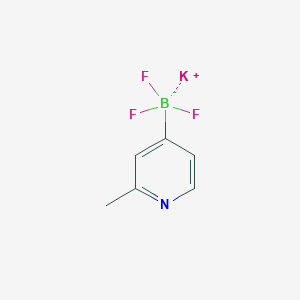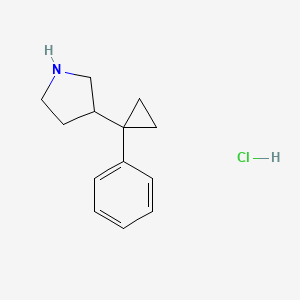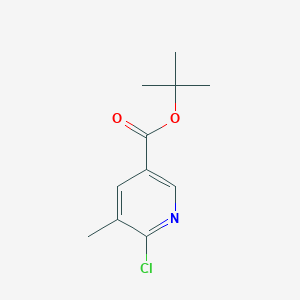![molecular formula C8H10F3N3O2S B13463063 1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid CAS No. 2866335-54-6](/img/structure/B13463063.png)
1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine; trifluoroacetic acid: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. The presence of trifluoroacetic acid in the compound suggests its potential use in various chemical reactions and applications due to its strong acidic nature and ability to act as a catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the heterocyclic ring. The presence of trifluoroacetic acid can aid in the cyclization process by providing the necessary acidic environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of trifluoroacetic acid in industrial settings helps in maintaining the consistency of the reaction conditions, leading to a more efficient production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of trifluoroacetic acid can enhance the compound’s reactivity and stability, making it more effective in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine
- 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Uniqueness
1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine stands out due to its unique ring structure and the presence of trifluoroacetic acid. This combination provides the compound with distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
2866335-54-6 |
|---|---|
Molekularformel |
C8H10F3N3O2S |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
3,4,6,7-tetrahydrothiopyrano[3,4-d]imidazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3S.C2HF3O2/c7-6-8-4-1-2-10-3-5(4)9-6;3-2(4,5)1(6)7/h1-3H2,(H3,7,8,9);(H,6,7) |
InChI-Schlüssel |
NYFUEQKOKKFOBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC2=C1N=C(N2)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
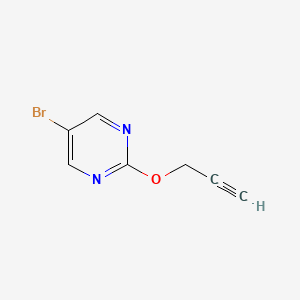
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
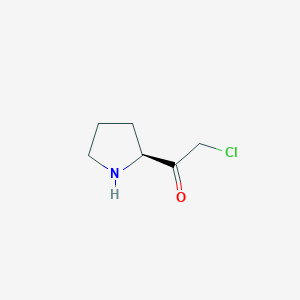
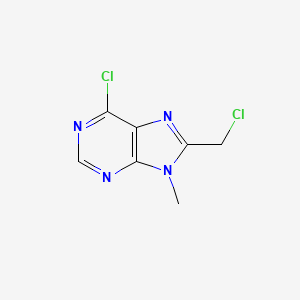
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)

![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
